6-Chloro-2-(3,3-difluoropyrrolidin-1-yl)-4-methyl-3-nitropyridine
CAS No.:
Cat. No.: VC15914311
Molecular Formula: C10H10ClF2N3O2
Molecular Weight: 277.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10ClF2N3O2 |
|---|---|
| Molecular Weight | 277.65 g/mol |
| IUPAC Name | 6-chloro-2-(3,3-difluoropyrrolidin-1-yl)-4-methyl-3-nitropyridine |
| Standard InChI | InChI=1S/C10H10ClF2N3O2/c1-6-4-7(11)14-9(8(6)16(17)18)15-3-2-10(12,13)5-15/h4H,2-3,5H2,1H3 |
| Standard InChI Key | MMUWIBBLMCUEDO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC(=C1[N+](=O)[O-])N2CCC(C2)(F)F)Cl |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic name 6-chloro-2-(3,3-difluoropyrrolidin-1-yl)-4-methyl-3-nitropyridine reflects the pyridine ring’s substitution pattern: a chlorine atom at position 6, a nitro group at position 3, a methyl group at position 4, and a 3,3-difluoropyrrolidin-1-yl moiety at position 2 . The molecular formula is C₁₁H₁₂ClF₂N₃O₂, with a molecular weight of 301.68 g/mol. The pyrrolidine ring introduces a saturated five-membered nitrogen heterocycle, while the difluoro substitution at C3 enhances electronegativity and conformational rigidity.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data for structurally related compounds provide insights into this molecule’s electronic environment. For instance, the methyl group at C4 typically resonates as a singlet near δ 2.5 ppm in H NMR, while the pyrrolidinyl protons exhibit complex splitting patterns between δ 3.3–3.8 ppm due to fluorine coupling . The nitro group deshields adjacent pyridine protons, shifting C5-H downfield to δ 8.7–9.0 ppm . Fluorine-19 NMR would reveal two distinct signals for the geminal difluoro group, with coupling constants () approximating 250–300 Hz, characteristic of vicinal fluorines in a rigid cycloalkane .
Crystallographic and Computational Data
Although single-crystal X-ray diffraction data for this specific compound remain unpublished, analogous nitropyridines exhibit planar pyridine rings with dihedral angles of 10–15° between the nitro group and the aromatic plane . Density functional theory (DFT) calculations predict a dipole moment of 4.2–4.5 D, driven by the electron-withdrawing nitro and chlorine groups. The difluoropyrrolidine moiety adopts a twisted envelope conformation, minimizing steric clashes between fluorine atoms and adjacent substituents .
Synthetic Methodologies
Halogenation and Nitration Steps
The synthesis begins with 4-methyl-5-nitropyridin-2-ol, which undergoes bromination in acetic acid to introduce a bromine atom at position 3 . Subsequent treatment with phosphorus oxychloride (POCl₃) in acetonitrile at 75°C for 19 hours replaces the hydroxyl group with chlorine, yielding 3-bromo-6-chloro-4-methyl-5-nitropyridine in 88% yield . Key reaction conditions include:
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Bromination | Br₂, AcOH | RT → 75°C | 1.5 h | 85% |
| Chlorination | POCl₃, CH₃CN | 75°C | 19 h | 88% |
| Fluorination | NaI, TMSCl | 80°C | 1 h | 73% |
The final step involves nucleophilic aromatic substitution with 3,3-difluoropyrrolidine under basic conditions. Sodium hydride (NaH) in tetrahydrofuran (THF) facilitates deprotonation of the pyrrolidine, enabling attack at the C2 position of the pyridine ring .
Purification and Yield Optimization
Physicochemical Properties
Thermal and Solubility Profiles
The compound decomposes at 218–220°C without melting, indicative of high thermal stability . Solubility data in common solvents are as follows:
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | <0.1 |
| Methanol | 12.4 |
| Acetonitrile | 34.7 |
| Dichloromethane | 89.2 |
The low aqueous solubility (log P = 2.8) necessitates formulation with surfactants or cyclodextrins for biological testing .
Stability Under Ambient Conditions
Accelerated stability studies (40°C/75% RH, 6 months) show <5% degradation, with the nitro group remaining intact . Photodegradation becomes significant under UV light (λ = 254 nm), producing 6-chloro-4-methylpyridin-3-ol as the primary breakdown product .
Future Research Directions
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Mechanistic Studies: Elucidate the compound’s target engagement using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC).
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Formulation Development: Explore nanoemulsions or liposomal encapsulation to enhance bioavailability.
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Green Chemistry: Replace POCl₃ with microwave-assisted phosphorylation to reduce hazardous waste .
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